

# Application Notes and Protocols for Usp28-IN-3 Treatment in Cell Culture

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## Compound of Interest

Compound Name: Usp28-IN-3

Cat. No.: B15141407

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Audience: Researchers, scientists, and drug development professionals.

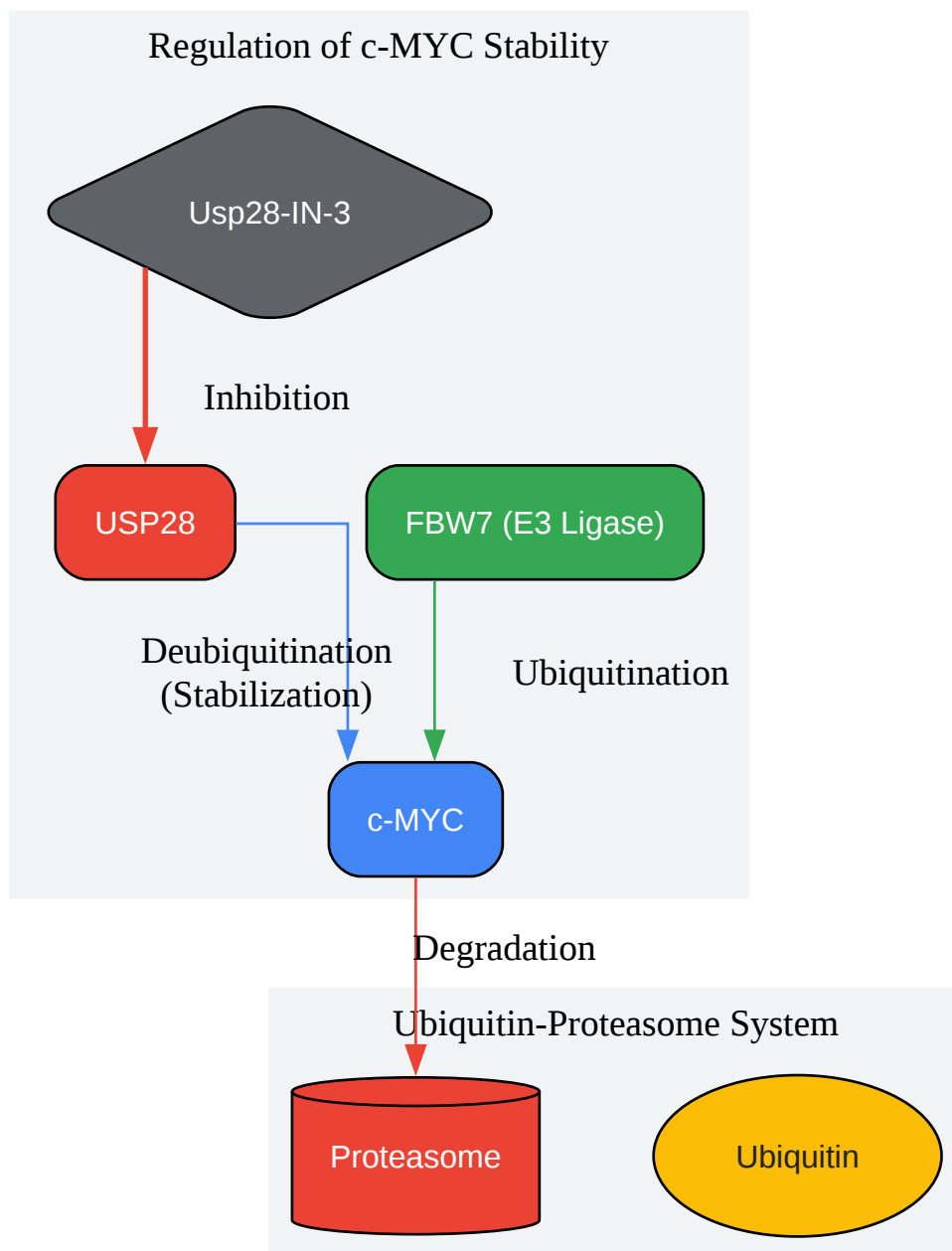
## Introduction

**Usp28-IN-3** is a potent and selective inhibitor of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer therapy. USP28 plays a crucial role in tumorigenesis by stabilizing a range of oncogenic proteins, most notably the transcription factor c-MYC.<sup>[1][2][3][4]</sup> By removing ubiquitin chains from its substrates, USP28 rescues them from proteasomal degradation, thereby promoting cell proliferation and survival.<sup>[1][2][3]</sup> Inhibition of USP28 with small molecules like **Usp28-IN-3** presents a promising strategy to induce the degradation of oncoproteins that are otherwise difficult to target directly. These application notes provide a detailed protocol for the use of **Usp28-IN-3** in cell culture, focusing on the assessment of its effects on cell viability and the c-MYC signaling pathway.

## Mechanism of Action

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. The E3 ubiquitin ligase FBW7 is a key tumor suppressor that targets several oncoproteins, including c-MYC, for ubiquitination and subsequent degradation by the proteasome. USP28 counteracts this process by deubiquitinating c-MYC, leading to its stabilization and accumulation in cancer cells.<sup>[1][2][4]</sup> **Usp28-IN-3** inhibits the enzymatic activity of USP28, which in turn leads to increased ubiquitination and subsequent proteasomal degradation of c-MYC, resulting in decreased cell proliferation and tumor growth.

## Signaling Pathway



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Caption: The USP28-c-MYC signaling pathway.

## Quantitative Data

The following table summarizes the inhibitory activity of **Usp28-IN-3** and other relevant USP28 inhibitors.

Compound	Assay Type	Target	Cell Line	IC50 / EC50	Reference
Usp28-IN-3	Biochemical Assay	USP28	N/A	0.1 $\mu$ M	<a href="#">[5]</a>
Usp28-IN-3	Colony Formation	-	HCT116 (colorectal cancer)	~15 $\mu$ M (3 days)	<a href="#">[6]</a>
Usp28-IN-3	Colony Formation	-	Ls174T (colorectal cancer)	~10 $\mu$ M (3 days)	<a href="#">[6]</a>
FT206	Biochemical Assay	USP28	N/A	0.15 $\mu$ M	<a href="#">[5]</a>
FT206	Biochemical Assay	USP25	N/A	1.01 $\mu$ M	<a href="#">[5]</a>
FT206	Cell-Based Assay	-	Primary Lung Squamous Carcinoma	< 1 $\mu$ M	
AZ1	Biochemical Assay	USP28	N/A	0.7 $\mu$ M	<a href="#">[1]</a>
AZ1	Biochemical Assay	USP25	N/A	0.62 $\mu$ M	<a href="#">[1]</a>

## Experimental Protocols

### Preparation of Usp28-IN-3 Stock Solution

Materials:

- **Usp28-IN-3** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

- Sterile microcentrifuge tubes

Protocol:

- Prepare a 10 mM stock solution of **Usp28-IN-3** in DMSO. For example, for a compound with a molecular weight of 500 g/mol, dissolve 5 mg in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for at least one month, and for up to six months at -80°C.[\[6\]](#)

## Cell Culture Treatment with Usp28-IN-3

Materials:

- Cancer cell lines of interest (e.g., HCT116, Ls174T)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
- Multi-well plates (e.g., 6-well, 12-well, or 96-well)
- **Usp28-IN-3** stock solution (10 mM in DMSO)
- Vehicle control (DMSO)

Protocol:

- Cell Seeding:
  - The day before treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment. Seeding density will need to be optimized for each cell line and experiment duration.

- Preparation of Working Solutions:
  - On the day of treatment, thaw an aliquot of the 10 mM **Usp28-IN-3** stock solution.
  - Prepare serial dilutions of **Usp28-IN-3** in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50, 80  $\mu$ M).
  - Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **Usp28-IN-3** used.
- Cell Treatment:
  - Carefully remove the old medium from the wells.
  - Add the appropriate volume of the prepared **Usp28-IN-3** working solutions or vehicle control to each well.
  - Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

## Western Blot Analysis of c-MYC Protein Levels

### Materials:

- Treated and untreated cell lysates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

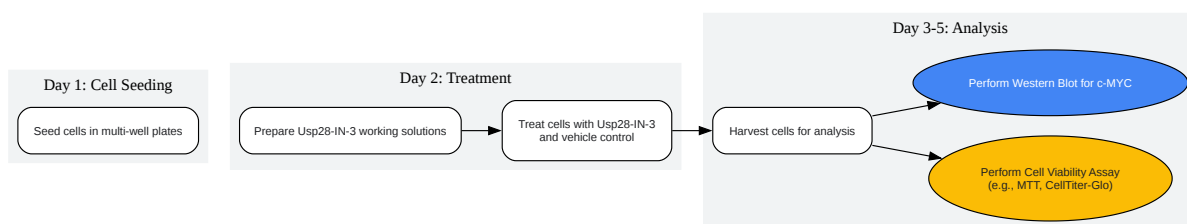
- Primary antibody against c-MYC
- Primary antibody against a loading control (e.g.,  $\beta$ -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Lysis:
  - After treatment, wash the cells once with ice-cold PBS.
  - Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
  - Transfer the supernatant (protein extract) to a new tube.
- Protein Quantification:
  - Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
  - Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
  - Load equal amounts of protein (e.g., 20-30  $\mu$ g) per lane onto an SDS-PAGE gel.
  - Run the gel to separate the proteins by size.
  - Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

## Experimental Workflow



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Caption: A typical experimental workflow for **Usp28-IN-3** treatment.

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